(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide
Description
Properties
IUPAC Name |
1-[(Z)-methoxyiminomethyl]-3-[(4-nitrophenyl)methoxy]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c1-18-12-7-11-10(15)13-19-6-8-2-4-9(5-3-8)14(16)17/h2-5,7H,6H2,1H3,(H2,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGWMSXAQFZALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\NC(=O)NOCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide typically involves a series of chemical reactions that introduce the methoxy, nitrobenzyloxycarbamoyl, and formimidamide groups onto a suitable precursor molecule. The specific synthetic routes and reaction conditions can vary, but common methods include:
Starting Material: The synthesis often begins with a suitable aromatic compound that can be functionalized to introduce the desired groups.
Formimidamide Formation: The formimidamide moiety is typically introduced through reactions involving formamide derivatives under specific conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, potentially leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium on carbon), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research into its potential pharmacological properties, such as its ability to interact with specific biological targets, is ongoing.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which (Z)-N’-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide exerts its effects is largely dependent on its interactions with molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Substituent Effects
Formimidamides vary widely based on substituents, which critically impact their physical, chemical, and biological properties. Key analogs include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo, chloro) enhance electrophilicity and may improve binding in biological systems, while electron-donating groups (e.g., methoxy) could stabilize the aromatic system .
- Stereochemistry : The (Z)-configuration in the target compound may influence spatial interactions compared to (E)-isomers like ’s thiazoloquinazoline precursor .
Stability and Reactivity
- Thermal Stability : High melting points (e.g., 254–255°C for 3c in ) suggest diaryl formimidamides are thermally robust. The decomposition of ’s compound at 220–222°C indicates sensitivity in polyheterocyclic systems .
The nitro group in the target compound may increase susceptibility to reduction or nucleophilic attack compared to halogenated analogs.
Spectroscopic and Analytical Data
- IR Spectroscopy : NH stretches (~3420–3437 cm⁻¹) and C=N vibrations (~1660–1663 cm⁻¹) are consistent across formimidamides .
- Mass Spectrometry : Halogenated derivatives (e.g., 3g in ) show distinct isotope patterns (m/z 352–356 for Br), whereas the target compound’s nitro group would likely produce a unique fragmentation profile .
Biological Activity
(Z)-N'-Methoxy-N-(4-nitrobenzyloxycarbamoyl)formimidamide is a compound that has garnered attention for its potential biological activities. Characterized by its unique functional groups, this compound is believed to exhibit various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound can be represented as CHNO. The structure features:
- Methoxy group : Enhances solubility and bioavailability.
- Nitrobenzyloxycarbamoyl moiety : Contributes to its reactivity and potential interactions with biological targets.
- Formimidamide backbone : Imparts stability and may undergo hydrolysis under specific conditions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The nitro group is known for its electron-withdrawing properties, which can enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. The methoxy group can enhance the compound's interaction with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.
Case Study: Inhibition of TNF-α Production
In a controlled study, the compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). Results showed a reduction in TNF-α production by approximately 50% at a concentration of 20 µg/mL, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
- Receptor Binding : Interaction with specific receptors could modulate cellular responses to inflammation or infection.
- Reactive Oxygen Species (ROS) Modulation : The nitro group may influence ROS production, affecting cellular signaling pathways related to inflammation and immune response.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is beneficial to compare it with structurally related compounds.
Table 2: Comparison of Structural Analogues
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Hydroxy-4-nitrobenzene-1-carboximidamide | Nitro group and hydroxylamine | Used in synthetic organic chemistry |
| N-Hydroxy-4-nitrobenzimidamide | Benzimidazole core | Known for anti-cancer properties |
| N-(4-hydroxy-3-nitrophenyl)acetamide | Hydroxylated phenyl ring | Exhibits analgesic effects |
These compounds highlight the diversity in biological activity and potential therapeutic applications within medicinal chemistry contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
